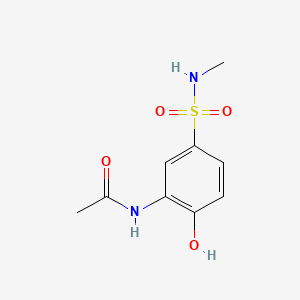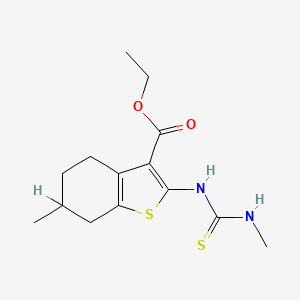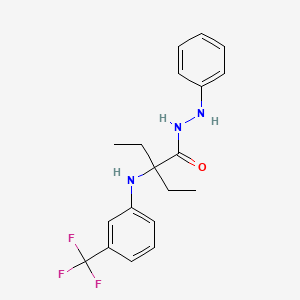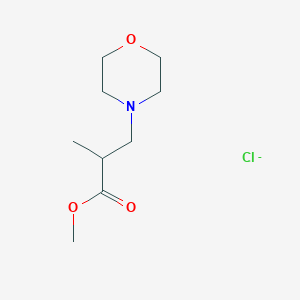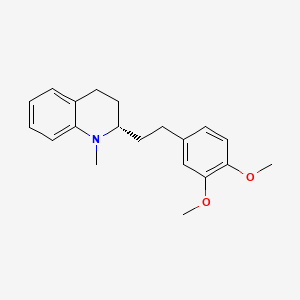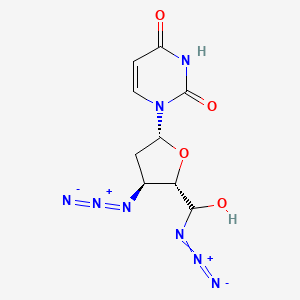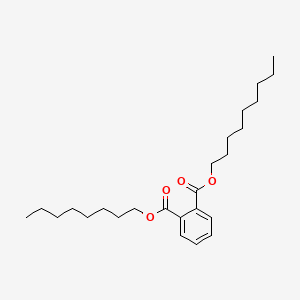
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate is a chemical compound belonging to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. The compound is characterized by its benzene ring structure with two ester groups attached at the 1 and 2 positions, each bonded to nonyl and octyl groups respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with nonyl and octyl alcohols. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar esterification process but is carried out in large reactors with continuous stirring and precise temperature control. The use of catalysts and solvents helps in achieving higher yields and purity. The final product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Phthalic acid or its derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: New esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly in toxicology and environmental science.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the manufacture of plastics, adhesives, and coatings to enhance their mechanical properties.
Mécanisme D'action
The mechanism of action of 2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting their function and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Dioctyl phthalate (DOP)
Uniqueness
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its nonyl and octyl groups offer a balance of flexibility and durability, making it suitable for specialized applications where other plasticizers may not perform as well.
Propriétés
Numéro CAS |
88216-59-5 |
|---|---|
Formule moléculaire |
C25H40O4 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H40O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-14-18-22(23)24(26)28-20-16-12-10-8-6-4-2/h14-15,18-19H,3-13,16-17,20-21H2,1-2H3 |
Clé InChI |
ZKHMKHBSASMXEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)

